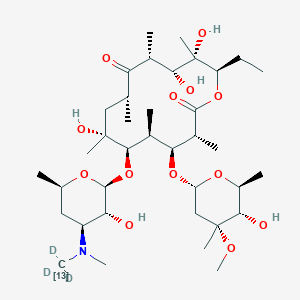
5-Chloro-3-isobutoxythiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-isobutoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C₉H₁₁ClO₃S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom and an isobutoxy group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-isobutoxythiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid as the core structure.
Chlorination: The thiophene ring is chlorinated at the 5-position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Isobutoxylation: The introduction of the isobutoxy group at the 3-position can be achieved through a nucleophilic substitution reaction. This involves reacting the chlorinated thiophene with isobutyl alcohol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Chloro-3-isobutoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, bases like NaH or K₂CO₃
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Amino derivatives, thiol derivatives
科学的研究の応用
5-Chloro-3-isobutoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-3-isobutoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and isobutoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Lacks the isobutoxy group, making it less hydrophobic.
3-Isobutoxythiophene-2-carboxylic acid:
Uniqueness
5-Chloro-3-isobutoxythiophene-2-carboxylic acid is unique due to the combination of the chlorine atom and the isobutoxy group, which confer distinct chemical properties. This combination can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11ClO3S |
|---|---|
分子量 |
234.70 g/mol |
IUPAC名 |
5-chloro-3-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)4-13-6-3-7(10)14-8(6)9(11)12/h3,5H,4H2,1-2H3,(H,11,12) |
InChIキー |
XMUXBGWNKGPSAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(SC(=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


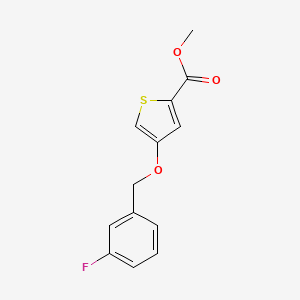
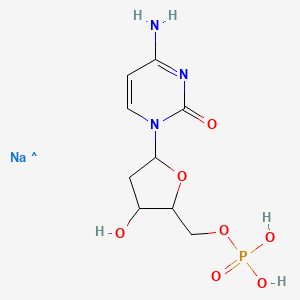

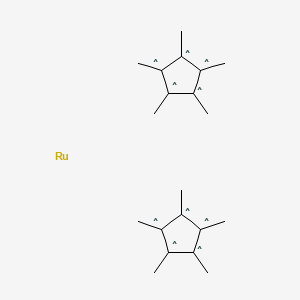
![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)
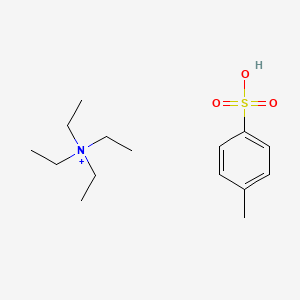

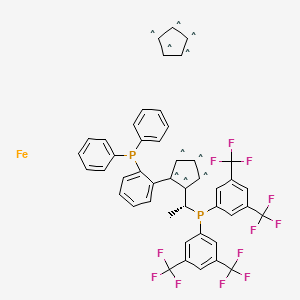
![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)
